![molecular formula C11H17N3O B3003918 4-[(3,5-Dimethylpyrazol-1-yl)methyl]-1-methylpyrrolidin-2-one CAS No. 2283578-15-2](/img/structure/B3003918.png)
4-[(3,5-Dimethylpyrazol-1-yl)methyl]-1-methylpyrrolidin-2-one
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Description
Synthesis Analysis
The synthesis of this compound involves an alkylation process. Specifically, pyrazoles react with poly(bromomethyl) using t-BuOK/THF as the base. The resulting ligands exhibit multidentate coordination properties .
Molecular Structure Analysis
The molecular structure of 4-[(3,5-Dimethylpyrazol-1-yl)methyl]-1-methylpyrrolidin-2-one consists of a central pyrrolidin-2-one ring attached to a 3,5-dimethylpyrazole group. The ligand’s arms extend from the central benzene ring, forming a polydentate structure . The 1H-NMR and 13C-NMR spectra provide valuable insights into its chemical environment .
Chemical Reactions Analysis
The compound’s reactivity is influenced by factors such as the molar ratio of oxidant-to-substrate, the nature of the ligand, the metal ion, and the counter-ion. In situ complexes of the multidentate ligands can oxidize catechol substrates. For instance, the complex L1/Cu(CH₃COO)₂ exhibits high activity in the oxidation of catechol to its corresponding quinone .
Future Directions
properties
IUPAC Name |
4-[(3,5-dimethylpyrazol-1-yl)methyl]-1-methylpyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c1-8-4-9(2)14(12-8)7-10-5-11(15)13(3)6-10/h4,10H,5-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVQWIWMMNYGEOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC2CC(=O)N(C2)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(3,5-Dimethylpyrazol-1-yl)methyl]-1-methylpyrrolidin-2-one |
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